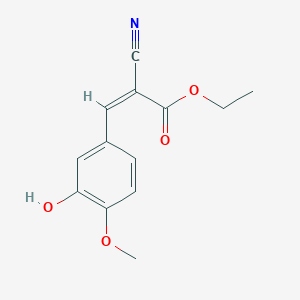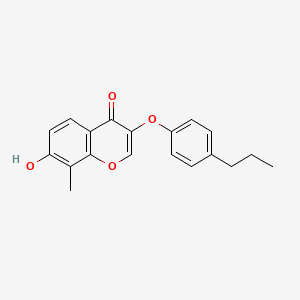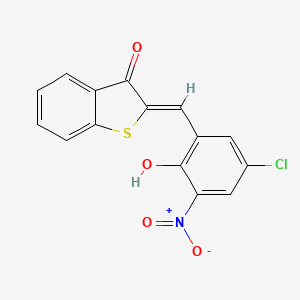
ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate, also known as ethyl ferulate, is a chemical compound that belongs to the family of phenolic esters. It is a yellowish-brown powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. Ethyl ferulate is an important compound in the field of natural products chemistry due to its various biological activities.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the development of various diseases. Ethyl ferulate has also been shown to modulate various signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl ferulate has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Ethyl ferulate has also been reported to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in lab experiments include its low toxicity, high solubility in organic solvents, and its ability to scavenge free radicals and inhibit the activity of enzymes involved in the development of various diseases. The limitations of using ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in lab experiments include its relatively high cost, low stability in aqueous solutions, and its limited availability.
Orientations Futures
For the research on ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate include the development of new synthesis methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its synergistic effects with other natural products. Furthermore, the use of ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Méthodes De Synthèse
Ethyl ferulate can be synthesized by the esterification of ferulic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 60-80°C for 2-3 hours. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate acetate or methanol.
Applications De Recherche Scientifique
Ethyl ferulate has been extensively studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Ethyl ferulate has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases. Furthermore, ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate has been reported to have a protective effect on the liver, heart, and kidneys.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-12(17-2)11(15)7-9/h4-7,15H,3H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIYZYNSJSYIEP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5910900.png)
![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)




![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)
![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)

